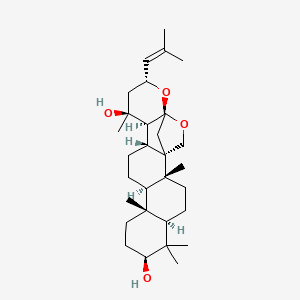

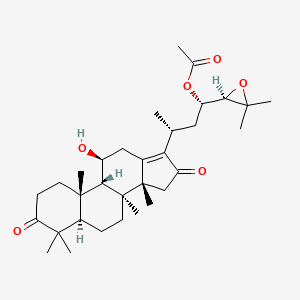

Alisol C-Monoacetat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Alisol C monoacetate has a wide range of scientific research applications:

Wirkmechanismus

Der Wirkungsmechanismus von Alisol C-Monoacetat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es hemmt die Osteoklastenbildung, indem es in den Calcitriol-induzierten Signalweg in Knochenzellen eingreift . Darüber hinaus moduliert es den PI3K/Akt/mTOR-Signalweg, der für seine entzündungshemmenden und krebshemmenden Aktivitäten entscheidend ist .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Alisol C monoacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Alisol C monoacetate inhibits osteoclast formation induced by calcitriol in a co-culture of primary rat osteoblasts and primary rat bone marrow cells . It also reduces serum levels of cytokines such as TNF-α, IL-6, and IL-1β in an ovariectomized rat model of osteoporosis . These interactions highlight the compound’s potential in modulating inflammatory responses and bone metabolism.

Cellular Effects

Alisol C monoacetate exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the formation of osteoclasts, thereby reducing bone resorption . Additionally, Alisol C monoacetate influences cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces ear edema in a mouse model of delayed-type hypersensitivity, indicating its role in modulating immune responses . The compound’s impact on cytokine levels further underscores its influence on cellular signaling and inflammation.

Molecular Mechanism

The molecular mechanism of Alisol C monoacetate involves several pathways and interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Alisol C monoacetate inhibits the activity of certain antibiotic-resistant strains of bacteria by targeting their cellular machinery . Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in cell growth, proliferation, and survival . These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alisol C monoacetate change over time. The compound exhibits stability under specific storage conditions, maintaining its efficacy for up to four years when stored at -20°C . Long-term studies have shown that Alisol C monoacetate can reduce trabecular bone loss and serum cytokine levels in ovariectomized rats over extended periods . These findings suggest that the compound’s effects are sustained over time, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of Alisol C monoacetate vary with different dosages in animal models. In an ovariectomized rat model of osteoporosis, doses of 1 and 2 mg/kg were effective in reducing bone loss and serum cytokine levels . Higher doses, such as 10 and 50 mg/kg, were used to reduce ear edema in a mouse model of delayed-type hypersensitivity . These studies indicate that Alisol C monoacetate has a dose-dependent effect, with higher doses potentially leading to more pronounced biological activities.

Metabolic Pathways

Alisol C monoacetate is involved in several metabolic pathways. It interacts with enzymes such as AMPK and SREBP-1c, which are crucial for glucose and lipid metabolism . The compound’s ability to modulate these pathways suggests its potential in treating metabolic disorders. Additionally, Alisol C monoacetate promotes the expression of ATP-binding cassette transporters, which play a role in lipid transport and metabolism .

Transport and Distribution

Within cells and tissues, Alisol C monoacetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation in specific tissues, such as bone and immune cells, contribute to its targeted biological effects .

Subcellular Localization

Alisol C monoacetate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular machinery and subsequent biological effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Alisol C-Monoacetat beinhaltet typischerweise die Extraktion von Alisma orientale-Knollen mit Ethanol. Das Gemisch wird dann einer Mikrowellenextraktion unterzogen, um die gewünschte Verbindung zu erhalten . Eine andere Methode beinhaltet das Zerkleinern des Ze Xie-Kräutermaterials, um Ze Xie-Pulver zu erhalten, das dann mit Methyl-tert-butylether vermischt und unter Verwendung von Ultraschall extrahiert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Extraktionsmethoden, jedoch in größerem Maßstab. Die Verwendung fortschrittlicher Extraktionstechniken wie Mikrowellen- und Ultraschallextraktion sorgt für höhere Ausbeuten und Reinheit der Verbindung .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern oder ihre Eigenschaften in verschiedenen Kontexten zu untersuchen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von der Art der Reaktion ab. Zum Beispiel können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Analyse Chemischer Reaktionen

Types of Reactions

Alisol C monoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .

Common Reagents and Conditions

Common reagents used in the reactions involving Alisol C monoacetate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Alisol C monoacetate depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Alisol A: Ein weiteres Triterpenoid aus Alisma orientale mit ähnlichen biologischen Aktivitäten.

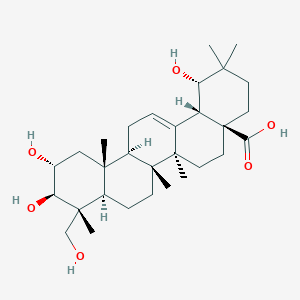

Alisol B 23-Acetat: Bekannt für seine antibakteriellen und entzündungshemmenden Eigenschaften.

Alisol Q 23-Acetat: Ein neu identifiziertes Triterpenoid mit starken antibakteriellen Wirkungen.

Einzigartigkeit

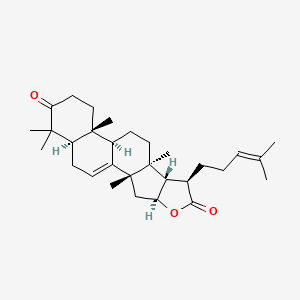

Alisol C-Monoacetat zeichnet sich durch seine spezifische Molekülstruktur aus, die eine Epoxygruppe und eine Acetoxygruppe umfasst. Diese einzigartige Struktur trägt zu seinen vielfältigen biologischen Aktivitäten bei und macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung .

Eigenschaften

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(14-22(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(36)28(3,4)23(30)10-13-31(26,8)32(19,9)16-21(25)35/h17,20,22-23,26-27,34H,10-16H2,1-9H3/t17-,20+,22+,23+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCQNIPRJEMDH-QSKXMHMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-93-9 | |

| Record name | Alisol C 23-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026575939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL C 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3DV2XK24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Alisol C monoacetate and how is it related to other Alisol compounds?

A1: Alisol C monoacetate (16-oxoalisol B 23-monoacetate) is a triterpene isolated from Alismatis Rhizoma. Its structure is closely related to other bioactive triterpenes found in the same plant, namely Alisol A and Alisol B. Specifically, Alisol C monoacetate is a derivative of Alisol B, differing by the presence of a ketone group at the 16th carbon atom [, ].

Q2: What biological activities have been reported for Alisol C monoacetate?

A2: While Alisol C monoacetate itself has shown to be inactive in inhibiting inducible nitric oxide synthase (iNOS) in a study using murine macrophage-like RAW 264.7 cells [], other studies suggest that it may possess liver-protective properties. Research indicates that Alisol C monoacetate, along with Alisol A monoacetate and Alisol B monoacetate, demonstrated significant liver-protective activities against carbon tetrachloride (CCl4) induced liver damage in rats [, ]. This protection was observed through various markers, including liver microsomal enzyme activity, serum glutamic pyruvic transaminase levels, and serum triglyceride content.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)

![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)